ST2/IL-33 Protein–Protein Interaction Inhibition: High-Level Primary Screening Activity
In the PubChem primary screening assay AID 1259354, ethyl 3-(4-(tert-butyl)benzamido)benzofuran-2-carboxylate produced 85–98% inhibition of the ST2/IL-33 interaction at a test concentration of 17 µM (AlphaLISA format, n = 20 replicates) . This far exceeds the defined activity threshold of ≥30% inhibition at 17 µM, classifying the compound as a confirmed active hit . By contrast, the unsubstituted benzamido analog (CAS 67138‑51‑6, ethyl 3‑benzamidobenzofuran‑2‑carboxylate) shows no reported ST2/IL‑33 inhibitory activity in this screening panel .
| Evidence Dimension | Inhibition of ST2/IL-33 protein-protein interaction |
|---|---|
| Target Compound Data | 85–98% inhibition at 17 µM (n = 20 replicates) |
| Comparator Or Baseline | Activity threshold: ≥30% inhibition at 17 µM; unsubstituted benzamido analog (CAS 67138‑51‑6) shows no reported activity |
| Quantified Difference | 55–68 percentage points above the active threshold |
| Conditions | AlphaLISA assay, 384‑well Proxi‑plate, 17 µM compound, 1 h incubation, recombinant human ST2‑Fc chimera and biotinylated IL‑33, anti‑6xHis acceptor beads, streptavidin donor beads |
Why This Matters
This level of PPI inhibition at a primary screening concentration indicates that the 4‑tert‑butyl substituent is critical for target engagement, making this compound a validated starting point for ST2/IL‑33 inhibitor optimization and unsuitable for substitution by unsubstituted analogs.
- [1] PubChem BioAssay AID 1259354. Small-molecule inhibitors of ST2 (IL1RL1). National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/bioassay/1259354 (accessed April 2026). View Source
